- A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino group, Tetrahedron, 2004, 60(42), 9517-9524

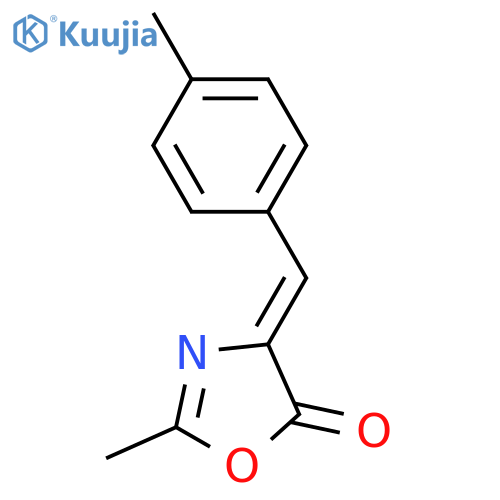

Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

93634-54-9 structure

상품 이름:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one

CAS 번호:93634-54-9

MF:C12H11NO2

메가와트:201.221243143082

MDL:MFCD00220066

CID:1023942

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 화학적 및 물리적 성질

이름 및 식별자

-

- (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one

- (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone

- NSC636401

- NSC624441

- (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one

- (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

- DRSAXSPSSHVKSE-XFFZJAGNSA-N

- AHF103177

- 5903AC

- ST2408385

- (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one

- 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one

- (z)-4-(4-methylbenzylidene)-

- (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)

- 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)

-

- MDL: MFCD00220066

- 인치: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-

- InChIKey: DRSAXSPSSHVKSE-XFFZJAGNSA-N

- 미소: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1

계산된 속성

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 15

- 회전 가능한 화학 키 수량: 1

- 복잡도: 323

- 토폴로지 분자 극성 표면적: 38.7

실험적 성질

- 밀도: 1.14±0.1 g/cm3 (20 ºC 760 Torr),

- 융해점: 139-140 ºC

- 용해도: 미용성(1.2g/l)(25ºC),

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 저장 조건:Sealed in dry,2-8°C

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM130173-5g |

(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 5g |

$298 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-50mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95+% | 50mg |

85.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-1g |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 1g |

¥301.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z42760-250mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 250mg |

¥101.0 | 2023-09-05 | |

| Fluorochem | 227150-5g |

Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 5g |

£192.00 | 2022-02-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233529-250mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 250mg |

¥105.0 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-200mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95+% | 200mg |

197.0CNY | 2021-07-12 | |

| Ambeed | A176916-100mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 100mg |

$30.0 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD135-250mg |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95+% | 250mg |

298CNY | 2021-05-08 | |

| Chemenu | CM130173-1g |

(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one |

93634-54-9 | 95% | 1g |

$281 | 2021-08-05 |

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 - 7 h, 75 - 85 °C; cooled

참조

합성회로 2

반응 조건

1.1 Reagents: Acetic anhydride , Sodium acetate

참조

- An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol Esters, Advanced Synthesis & Catalysis, 2018, 360(19), 3793-3800

합성회로 3

반응 조건

참조

- Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenation, Anales de Quimica, 1983, 79(2), 188-93

합성회로 4

반응 조건

1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, rt → reflux; cooled

참조

- Concerning the thermal diastereomerization of the green fluorescent protein chromophore, Monatshefte fuer Chemie, 2006, 137(2), 163-168

합성회로 5

반응 조건

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C

참조

- Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acids, Organic Letters, 2020, 22(16), 6414-6419

합성회로 6

반응 조건

1.1 Solvents: Acetic anhydride ; 100 °C

참조

- A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formation, Organic & Biomolecular Chemistry, 2014, 12(23), 3912-3923

합성회로 7

반응 조건

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, rt

참조

- Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones, Organic Letters, 2015, 17(21), 5380-5383

합성회로 8

반응 조건

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride

참조

- An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric Hydrogenation, Advanced Synthesis & Catalysis, 2018, 360(4), 738-743

합성회로 9

반응 조건

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4 h, 100 °C; overnight, 25 °C

참조

- Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino Reaction, Organic Letters, 2017, 19(11), 2925-2928

합성회로 10

반응 조건

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; rt; 1 h, reflux

참조

- Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureus, Bioorganic & Medicinal Chemistry Letters, 2020, 30(10),

합성회로 11

반응 조건

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride

참조

- Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivatives, Journal of Organic Chemistry, 1985, 50(7), 977-80

합성회로 12

반응 조건

참조

- Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivatives, Nucleosides & Nucleotides, 1993, 12(9), 925-40

합성회로 13

반응 조건

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 100 - 110 °C; overnight, 25 °C

참조

- Oxazolone-Based Photoswitches: Synthesis and Properties, European Journal of Organic Chemistry, 2013, 2013(29), 6611-6618

합성회로 14

반응 조건

1.1 Reagents: Acetic anhydride , Potassium acetate ; rt → reflux; 1 h, reflux; overnight, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

참조

- Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhos, Angewandte Chemie, 2015, 54(14), 4334-4337

합성회로 15

반응 조건

1.1 Reagents: Acetic anhydride , Sodium acetate ; 2 h, reflux; reflux → rt; overnight, rt

참조

- Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors, Brazil, , ,

합성회로 16

반응 조건

참조

- Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalanines, Tetrahedron, 2000, 56(19), 2941-2951

합성회로 17

반응 조건

1.1 Reagents: Sodium acetate

1.2 Solvents: Acetic anhydride , Water

1.2 Solvents: Acetic anhydride , Water

참조

- Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivatives, Heterocycles, 2000, 53(10), 2261-2274

합성회로 18

반응 조건

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 4.5 h, reflux

참조

- Preparation of peptides for treating resistant tumors, World Intellectual Property Organization, , ,

합성회로 19

반응 조건

1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ; 2 h, 140 °C - reflux

참조

- Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds, Organic Letters, 2016, 18(15), 3586-3589

합성회로 20

반응 조건

1.1 Reagents: Acetic anhydride , Sodium acetate

참조

- On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolones, Journal of Heterocyclic Chemistry, 1985, 22(6), 1655-7

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials

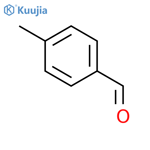

- 4-Methylbenzaldehyde

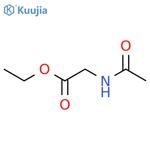

- Ethyl acetylglycinate

- (4e)-2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one

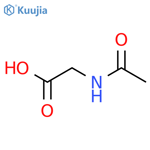

- 2-acetamidoacetic acid

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one 관련 문헌

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one) 관련 제품

- 851132-62-2(2-{1-(4-ethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)

- 1170016-52-0(1-(3-fluorophenyl)-3-{2-(6-methylpyridazin-3-yl)aminoethyl}urea)

- 84574-05-0(5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-)

- 686744-08-1(N-(2,3-dimethylphenyl)-2-({1-(4-fluorophenyl)methyl-1H-indol-3-yl}sulfonyl)acetamide)

- 2703779-19-3(6-azabicyclo3.1.1heptane-1-carboxylic acid, trifluoroacetic acid)

- 2034503-12-1(N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide)

- 1019351-57-5((6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine)

- 70938-60-2(Comanthoside B)

- 1252366-15-6(N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide)

- 1803930-86-0(5-(Aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine)

추천 공급업체

Nanjing Jubai Biopharm

골드 회원

중국 공급자

대량

Shanghai Aoguang Biotechnology Co., Ltd

골드 회원

중국 공급자

대량

Zhangzhou Sinobioway Peptide Co.,Ltd.

골드 회원

중국 공급자

시약

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

골드 회원

중국 공급자

대량

Nanjing jingzhu bio-technology Co., Ltd.

골드 회원

중국 공급자

대량